molecular formula C17H21NO4S B8422463 Ethyl 5-butyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Ethyl 5-butyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8422463
M. Wt: 335.4 g/mol
InChI Key: JRMCKSNROQIDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-butyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-butylpyrrole-3-carboxylate

InChI

InChI=1S/C17H21NO4S/c1-3-5-9-15-12-14(17(19)22-4-2)13-18(15)23(20,21)16-10-7-6-8-11-16/h6-8,10-13H,3-5,9H2,1-2H3

InChI Key

JRMCKSNROQIDJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, ethyl 5-butyl-1H-pyrrole-3-carboxylate (976 mg) was dissolved in tetrahydrofuran (50 mL), sodium hydride (60% in oil, 240 mg) was added and the mixture was stirred at room temperature for 30 min. Benzenesulfonyl chloride (0.77 mL) was added, and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→8:2), and the obtained solid was washed with hexane to give the title compound as a colorless solid (yield 780 mg, 47%).
Quantity
976 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

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